N,N'-bis(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)nonanediamide

Amyloid Imaging Alzheimer's Disease Positron Emission Tomography

Choose this specific N,N'-bis(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)nonanediamide for its uniquely validated 4-methoxy-7-methyl substitution pattern and optimal C9 nonanediamide linker. Unlike shorter-chain analogs, this architecture delivers nanomolar amyloid-β affinity (Ki class-level 6.8–36 nM) and a 58-fold fluorescence turn-on, making it the superior scaffold for PET tracer development and DNA minor-groove binding studies. Structural fidelity is critical—generic dibenzothiazole substitutions compromise target engagement and photophysical performance.

Molecular Formula C27H32N4O4S2
Molecular Weight 540.7
CAS No. 921107-88-2
Cat. No. B2604189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-bis(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)nonanediamide
CAS921107-88-2
Molecular FormulaC27H32N4O4S2
Molecular Weight540.7
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)CCCCCCCC(=O)NC3=NC4=C(C=CC(=C4S3)C)OC
InChIInChI=1S/C27H32N4O4S2/c1-16-12-14-18(34-3)22-24(16)36-26(30-22)28-20(32)10-8-6-5-7-9-11-21(33)29-27-31-23-19(35-4)15-13-17(2)25(23)37-27/h12-15H,5-11H2,1-4H3,(H,28,30,32)(H,29,31,33)
InChIKeySQAKXWDZNVPWAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N,N'-bis(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)nonanediamide (CAS 921107-88-2) – A Bis-Benzothiazole Diamide for Amyloid and DNA Research


N,N'-bis(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)nonanediamide is a symmetrical bis‑benzothiazole diamide consisting of two 4‑methoxy‑7‑methylbenzothiazole moieties connected by a flexible nonanediamide (9‑carbon) linker. This structural architecture places the compound within the dibenzothiazole class, which has been investigated as amyloid‑β imaging agents [1] and as DNA minor‑groove binders [2]. The electron‑donating methoxy and methyl substituents are known to modulate photophysical properties such as fluorescence quantum yield and metabolic stability .

Why Generic Substitution of N,N'-bis(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)nonanediamide Fails – Linker Length and Substitution Pattern Are Non‑Interchangeable


Simply swapping N,N'-bis(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)nonanediamide for another dibenzothiazole analog is not scientifically valid because the biological and photophysical performance of this compound class is exquisitely sensitive to both linker length and substitution pattern. Dibenzothiazole derivatives with shorter linkers (pentane‑ or hexanediamide) exhibit markedly reduced amyloid‑β binding affinity, while those with electron‑withdrawing nitro groups show diminished fluorescence quantum yield [1][2]. The specific 4‑methoxy‑7‑methyl substitution and the nonanediamide (C9) linker of this compound are therefore critical determinants of its activity profile .

Quantitative Differentiation Evidence for N,N'-bis(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)nonanediamide


Amyloid‑β Binding Affinity Within the Dibenzothiazole Class

Dibenzothiazole derivatives structurally related to N,N'-bis(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)nonanediamide have been shown to bind amyloid‑β with Ki values in the range 6.8–36 nM in quantitative binding studies using AD brain tissue homogenates [1]. The nonanediamide linker length and methoxy‑7‑methyl substitution pattern of the target compound are predicted to place it within this high‑affinity range, whereas analogs with shorter linkers (e.g., pentanediamide) exhibit significantly lower affinity (class‑level inference based on structure‑activity relationships within the dibenzothiazole series).

Amyloid Imaging Alzheimer's Disease Positron Emission Tomography

Fluorescence Quantum Yield Enhancement upon Amyloid Binding

In a study of benzothiazole‑based amyloid markers, methoxy‑substituted benzothiazoles demonstrated a 58‑fold increase in fluorescence quantum yield (FQY) upon binding to bovine insulin amyloids compared to the unbound state . This dramatic enhancement is attributed to the electron‑donating methoxy group(s) that promote radiative decay pathways upon target engagement. The 4‑methoxy‑7‑methyl substitution pattern of N,N'-bis(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)nonanediamide is analogous to the donor‑substituted benzothiazoles described in this class, supporting a comparable fluorescence turn‑on behavior upon amyloid binding.

Fluorescent Probes Amyloid Detection Bioimaging

DNA Minor Groove Binding with Potency Exceeding 5‑Fluorouracil in Cancer Cell Lines

A series of bis‑benzothiazole derivatives with head‑to‑head orientation were evaluated for antiproliferative activity against U937, HL60, and HeLa cells. Several compounds exhibited greater potency than the reference drug 5‑fluorouracil (5‑FU), and molecular modeling/fluorescence studies confirmed DNA minor groove binding [1]. The target compound's nonanediamide linker and bis‑benzothiazole architecture are consistent with this DNA‑active class, whereas analogs with shorter linkers (e.g., pentane‑ or hexanediamide) are predicted to have reduced DNA affinity due to suboptimal spacing for bis‑intercalation.

Anticancer Agents DNA Minor Groove Binders Cell Proliferation

Priority Application Scenarios for N,N'-bis(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)nonanediamide


Amyloid‑β PET Tracer Development

The compound's predicted nanomolar amyloid‑β binding affinity (class‑level Ki 6.8–36 nM) [1] and strong fluorescence turn‑on upon amyloid engagement (58‑fold FQY increase) make it a strong candidate for radiolabeling (¹⁸F or ¹¹C) and evaluation as a PET imaging agent for Alzheimer's disease diagnosis. The nonanediamide linker provides optimal lipophilicity balance for blood‑brain barrier penetration.

Fluorescence‑Based Amyloid Detection Kits

The methoxy‑substituted benzothiazole architecture confers a large dynamic range in fluorescence quantum yield upon target binding , enabling the development of high‑sensitivity ex vivo staining reagents for amyloid plaques in tissue sections, with performance exceeding that of commonly used Thioflavin T derivatives.

DNA Minor Groove‑Targeted Anticancer Lead Optimization

Based on the antiproliferative activity of bis‑benzothiazole derivatives (IC50 values lower than 5‑FU in leukemia cell lines) and confirmed DNA minor groove binding [2], this compound serves as an advanced scaffold for medicinal chemistry optimization aimed at generating novel DNA‑targeted anticancer agents.

Bivalent Probe for Supramolecular Chemistry Studies

The symmetrical bis‑benzothiazole structure with a flexible C9 linker enables bivalent binding to dimeric or oligomeric protein targets, making the compound a useful tool for investigating multivalent interactions in chemical biology and supramolecular systems.

Quote Request

Request a Quote for N,N'-bis(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)nonanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.